Cyamemazine-d6
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Overview
Description
Cyamemazine-d6 is a deuterium-labeled derivative of cyamemazine, a typical antipsychotic drug belonging to the phenothiazine class. Cyamemazine is primarily used in the treatment of schizophrenia and psychosis-associated anxiety. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyamemazine-d6 involves the incorporation of deuterium atoms into the cyamemazine molecule. One common method is the hydrogen-deuterium exchange reaction, where cyamemazine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another approach involves the use of deuterated reagents in the synthesis of cyamemazine from its precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyamemazine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products
The major products formed from these reactions include cyamemazine sulfoxide, cyamemazine sulfone, and various halogenated derivatives .
Scientific Research Applications
Cyamemazine-d6 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: This compound helps in identifying metabolic pathways and the formation of metabolites in the body.
Drug Interaction Studies: It is used to study interactions with other drugs, particularly in understanding the effects on cytochrome P450 enzymes.
Neuropharmacology: Research on its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Mechanism of Action
Cyamemazine-d6 exerts its effects by antagonizing several neurotransmitter receptors:
Serotonin Receptors: It blocks 5-HT2A, 5-HT2C, and 5-HT3 receptors, contributing to its anxiolytic and antipsychotic effects.
Dopamine Receptors: It also antagonizes dopamine D2 receptors, which helps in reducing psychotic symptoms.
Other Receptors: This compound affects alpha-adrenergic, histamine, and muscarinic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar receptor antagonism but different side effect profiles.
Thioridazine: Similar in structure but with a higher risk of cardiac side effects.
Fluphenazine: A more potent phenothiazine with a longer duration of action.
Uniqueness
Cyamemazine-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. Its combination of serotonin and dopamine receptor antagonism with minimal extrapyramidal side effects makes it particularly valuable in both clinical and research settings .
Properties
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678691 |
Source
|
Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216608-24-0 |
Source
|
Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.